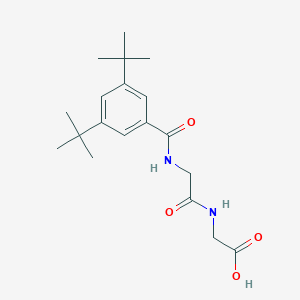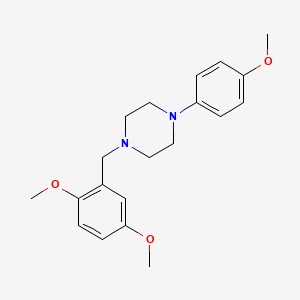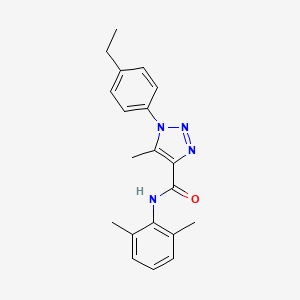
N-(3,5-di-tert-butylbenzoyl)glycylglycine
Vue d'ensemble
Description
N-(3,5-di-tert-butylbenzoyl)glycylglycine, also known as DCHA-Gly-Gly, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. This molecule has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Applications De Recherche Scientifique
N-(3,5-di-tert-butylbenzoyl)glycylglycine has been studied for its potential applications in various scientific fields. One of the main applications of N-(3,5-di-tert-butylbenzoyl)glycylglycine is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizers and light to destroy cancer cells. N-(3,5-di-tert-butylbenzoyl)glycylglycine is a promising photosensitizer due to its high quantum yield and singlet oxygen generation efficiency.
Mécanisme D'action
The mechanism of action of N-(3,5-di-tert-butylbenzoyl)glycylglycine involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can damage cellular components, leading to cell death. N-(3,5-di-tert-butylbenzoyl)glycylglycine has been shown to localize in the mitochondria of cancer cells, leading to mitochondrial dysfunction and eventual cell death.
Biochemical and Physiological Effects
N-(3,5-di-tert-butylbenzoyl)glycylglycine has been shown to have low toxicity and high selectivity for cancer cells. This molecule has been shown to induce apoptosis in cancer cells, leading to their death. N-(3,5-di-tert-butylbenzoyl)glycylglycine has also been shown to inhibit the growth of cancer cells and prevent tumor formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-di-tert-butylbenzoyl)glycylglycine has several advantages for lab experiments. This molecule has high stability and can be easily synthesized using the SPPS method. N-(3,5-di-tert-butylbenzoyl)glycylglycine also has a high quantum yield and singlet oxygen generation efficiency, making it a promising photosensitizer for PDT. However, N-(3,5-di-tert-butylbenzoyl)glycylglycine has some limitations, such as its hydrophobicity, which can limit its solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(3,5-di-tert-butylbenzoyl)glycylglycine. One of the main areas of research is in the development of new photosensitizers for PDT. Researchers are exploring the use of N-(3,5-di-tert-butylbenzoyl)glycylglycine in combination with other photosensitizers to enhance its efficacy. Another area of research is in the development of new methods for the synthesis of N-(3,5-di-tert-butylbenzoyl)glycylglycine, which can improve its yield and purity. Finally, researchers are exploring the use of N-(3,5-di-tert-butylbenzoyl)glycylglycine in other fields, such as drug delivery and imaging.
Conclusion
N-(3,5-di-tert-butylbenzoyl)glycylglycine is a promising molecule that has potential applications in various scientific fields. This molecule has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Future research on N-(3,5-di-tert-butylbenzoyl)glycylglycine can lead to the development of new photosensitizers for PDT and other applications.
Propriétés
IUPAC Name |
2-[[2-[(3,5-ditert-butylbenzoyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)13-7-12(8-14(9-13)19(4,5)6)17(25)21-10-15(22)20-11-16(23)24/h7-9H,10-11H2,1-6H3,(H,20,22)(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPHCKUURLBXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)NCC(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(benzylsulfonyl)-4-[(4-tert-butylphenoxy)methyl]benzene](/img/structure/B4656837.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4656842.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4656843.png)

![N-(2,4-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4656860.png)
![N-(2-chlorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4656867.png)
![{4-[(6-methoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetonitrile](/img/structure/B4656873.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4656901.png)
![4-({2-ethoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4656909.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4656930.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-cyano-2-fluorobenzamide](/img/structure/B4656940.png)
![methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4656943.png)